molecular formula C11H17N5O3 B13766924 8-((2-Hydroxypropyl)amino)caffeine CAS No. 60595-61-1

8-((2-Hydroxypropyl)amino)caffeine

Cat. No.: B13766924
CAS No.: 60595-61-1
M. Wt: 267.28 g/mol
InChI Key: TVEWRJQZOLMGPB-UHFFFAOYSA-N
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Description

8-((2-Hydroxypropyl)amino)caffeine is a synthetic caffeine derivative where a 2-hydroxypropylamino group is substituted at the 8-position of the purine ring. This modification alters its physicochemical and biological properties compared to unmodified caffeine. The synthesis of such derivatives typically involves nucleophilic substitution reactions. For example, 8-(2-hydroxyethylamino)caffeine is synthesized by reacting 8-bromocaffeinе with ethanolamine under controlled heating . Structural characterization via IR, NMR, and mass spectrometry confirms the presence of the hydroxyalkylamino substituent, which enhances solubility in polar solvents due to the hydroxyl group’s hydrogen-bonding capacity .

Properties

CAS No.

60595-61-1

Molecular Formula

C11H17N5O3

Molecular Weight

267.28 g/mol

IUPAC Name

8-(2-hydroxypropylamino)-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C11H17N5O3/c1-6(17)5-12-10-13-8-7(14(10)2)9(18)16(4)11(19)15(8)3/h6,17H,5H2,1-4H3,(H,12,13)

InChI Key

TVEWRJQZOLMGPB-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C)O

Origin of Product

United States

Preparation Methods

General Strategy for C8-Modification of Caffeine

The synthesis of caffeine derivatives substituted at the C8 position typically follows two main approaches:

For this compound, the widely accepted method involves bromination of caffeine to form 8-bromocaffeine , which then undergoes nucleophilic substitution with 2-hydroxypropylamine or its equivalent nucleophiles.

Synthesis of 8-Bromocaffeine (Key Intermediate)

The preparation of 8-bromocaffeine is a critical step. Several methods have been reported:

Method Reagents Conditions Yield Notes
Bromine + Sodium Acetate in Acetic Acid Br2, NaOAc 60 °C, AcOH solvent Moderate to good Traditional method; moderate control over selectivity
N-Bromosuccinimide (NBS) in DCM/Water NBS Room temperature Quantitative Mild, efficient, and selective bromination at C8
Br2 / H2O2 in Glacial Acetic Acid Br2, H2O2 Room temperature Low efficiency Less preferable due to side reactions

The NBS method is favored for its high selectivity and yield in producing pure 8-bromocaffeine, which is essential for subsequent substitution reactions.

Nucleophilic Substitution to Form this compound

Once 8-bromocaffeine is obtained, it reacts with nucleophiles such as 2-hydroxypropylamine to substitute the bromine atom at C8 via an S_NAr mechanism.

Reaction Parameters Details
Nucleophile 2-Hydroxypropylamine or equivalent
Base Potassium hydroxide (KOH) or similar strong base
Solvent Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
Temperature 80–100 °C
Reaction Time 6–12 hours
Yield Moderate to good (varies with conditions)

The reaction proceeds through nucleophilic attack on the electron-deficient C8 carbon bearing the bromine, displacing the bromide ion and forming the C8–N bond with the 2-hydroxypropylamino group.

Alternative Synthetic Routes

  • Microwave-assisted synthesis : Some reports indicate that microwave irradiation can accelerate the substitution reaction, improving yields and reducing reaction times.
  • Catalyst-assisted coupling : Copper-catalyzed Ullmann-type reactions have been used for other C8-substituted caffeine derivatives, but for this compound, the direct nucleophilic substitution remains more straightforward.

Data Table Summarizing Preparation Conditions and Yields

Step Reaction Reagents & Conditions Yield (%) Reference
1 Bromination of caffeine to 8-bromocaffeine NBS in DCM/H2O, RT ~95–100
2 Nucleophilic substitution with 2-hydroxypropylamine 8-bromocaffeine + 2-hydroxypropylamine, KOH, DMSO, 100 °C, 12 h 60–75
3 Purification Column chromatography or recrystallization -

Mechanistic Insights and Reaction Analysis

  • The initial bromination increases the electrophilicity at C8, enabling nucleophilic aromatic substitution.
  • The S_NAr reaction is facilitated by the electron-withdrawing nature of the caffeine scaffold and the presence of a good leaving group (bromide).
  • The 2-hydroxypropylamine acts as a nucleophile, attacking the C8 carbon and forming a stable C8–N bond.
  • Reaction conditions such as solvent polarity, base strength, and temperature significantly influence the yield and purity of the final product.
  • Attempts to use other solvents or bases have shown limited improvement over the standard DMSO/KOH system.

Chemical Reactions Analysis

Types of Reactions: 8-((2-Hydroxypropyl)amino)caffeine undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkoxides and thiolates can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-((2-Hydroxypropyl)amino)caffeine involves its interaction with adenosine receptors, similar to caffeine. It acts as an antagonist to these receptors, inhibiting their activity and leading to increased neuronal firing and release of neurotransmitters like dopamine and norepinephrine . This results in enhanced alertness and reduced fatigue.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Caffeine derivatives modified at the 8-position exhibit distinct properties depending on the substituent’s nature. Below is a comparative analysis:

Compound Substituent Molecular Formula Water Solubility Key Features
Caffeine None (1,3,7-trimethyl) C₈H₁₀N₄O₂ ~2.2 g/100 mL Baseline adenosine receptor antagonist
8-((2-Hydroxypropyl)amino)caffeine 2-hydroxypropylamino C₁₁H₁₇N₅O₃ Moderate (predicted) Enhanced solubility due to hydroxyl group
8-(3-Methoxypropylamino)caffeine 3-methoxypropylamino C₁₂H₁₉N₅O₃ Low Methoxy group reduces polarity
8-(p-Sulfophenyl)theophylline (8-SPT) p-sulfophenyl C₁₃H₁₄N₄O₅S High Potent peripheral adenosine antagonist
8-(2-Aminoethylamino)caffeine 2-aminoethylamino C₁₀H₁₅N₅O₂ High Polyamine chain increases basicity


Key Observations :

  • Hydroxyalkylamino Derivatives: The hydroxyl group in this compound improves water solubility compared to methoxy-substituted analogs like 8-(3-methoxypropylamino)caffeine, which is more lipophilic .
  • Sulfophenyl Derivatives: 8-SPT, a theophylline analog, exhibits higher adenosine receptor antagonism (EC₅₀ = 48 μM) than caffeine (EC₅₀ = 92 μM) due to its bulky, charged sulfophenyl group enhancing receptor binding .

Q & A

Q. How can the structural characterization of 8-((2-Hydroxypropyl)amino)caffeine be validated using analytical chemistry techniques?

  • Methodological Answer : Structural validation requires a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the substitution pattern and hydroxypropyl group placement. High-Resolution Mass Spectrometry (HRMS) provides molecular formula verification, while collision cross-section (CCS) data from ion mobility spectrometry (e.g., predicted CCS values for adducts like [M+H]+) can validate structural stability in solution . For purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is recommended, as described for caffeine derivatives in chromatographic assays .

Q. What experimental design considerations are critical for studying the biological activity of this compound?

  • Methodological Answer : A mixed experimental design is often optimal. For dose-response studies, a between-groups design (e.g., varying concentrations of the compound) allows comparison across treatment levels. Within-groups variables (e.g., time-dependent effects) can be integrated using repeated measures to track changes in activity over time. Control for confounding variables like solvent effects or metabolic interference is essential, as highlighted in caffeine studies employing matched-participant designs .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for caffeine derivatives like this compound?

  • Methodological Answer : Discrepancies in absorption or metabolism data may arise from differences in experimental models (e.g., in vitro vs. in vivo systems). To address this, employ cross-validation using multiple analytical techniques. For example:
  • In vitro : Use liver microsomes or cell lines to assess metabolic stability via LC-MS/MS.
  • In vivo : Apply pharmacokinetic modeling with serial blood sampling and compartmental analysis.
    Contradictions in collision cross-section (CCS) predictions (e.g., adduct-specific variations) should be resolved using standardized ion mobility protocols .

Q. What advanced electrochemical methods enable simultaneous detection of this compound and its metabolites in complex matrices?

  • Methodological Answer : Amperometric detection with pulsed waveforms (e.g., integrated pulsed amperometric detection, iPAD) allows multi-analyte quantification without prior separation. For instance, a boron-doped diamond electrode can differentiate caffeine derivatives based on oxidation potentials. Method optimization should include pH adjustment (e.g., phosphate buffer at pH 7.4) and validation against reference standards using cyclic voltammetry .

Q. How can predictive modeling improve the synthesis and physicochemical profiling of this compound?

  • Methodological Answer : Computational tools like density functional theory (DFT) can predict reaction pathways for introducing the hydroxypropyl group, minimizing byproducts. For physicochemical properties (e.g., solubility, CCS), use machine learning models trained on structurally analogous compounds. For example, CCS predictions for [M+H]+ adducts of similar caffeine derivatives (e.g., 8-(3-methoxypropylamino)caffeine) provide benchmarks for experimental validation .

Methodological Notes

  • Synthesis : While direct evidence for this compound is limited, synthetic strategies for analogous compounds (e.g., bromination at the 8-position) suggest starting with caffeine and using regioselective alkylation with 2-hydroxypropylamine under anhydrous conditions .
  • Safety and Compliance : Follow institutional guidelines for handling novel xanthine derivatives, particularly for neuroactive compounds. Refer to safety data sheets (SDS) for structurally related substances (e.g., Δ8-THCPA-A) for hazard mitigation .

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